N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide
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Description
N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Scientific Research Applications
1. Crystal Structure Analysis
Saranya, Haribabu, Bhuvanesh, Karvembu, and Gayathri (2017) studied Schiff base derivatives, including compounds structurally similar to N-(2-(2-methyl-1H-indol-1-yl)ethyl)-2-((tetrahydrofuran-3-yl)oxy)isonicotinamide. They analyzed the crystal structures of these compounds, revealing hydrogen bond formations that are crucial in understanding their molecular interactions and stability (Saranya et al., 2017).
2. Antimicrobial Activity
Prasad (2017) conducted a study on the synthesis and antimicrobial activity of substituted 2-((1H-indol-4-yl)oxy)-N'-benzylideneacetohydrazide, a compound with structural similarities to the molecule of interest. This research highlights the potential of such compounds in antimicrobial applications (Prasad, 2017).
3. Anticancer Evaluation
Sharma, Kumar, Narasimhan, Ramasamy, Mani, Mishra, and Majeed (2012) synthesized and evaluated a series of compounds, including 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters, for their anticancer potential. Their findings are relevant for understanding the anticancer applications of structurally related compounds (Sharma et al., 2012).
4. Synthesis and Structural Characterization
Velikorodov, Kuanchalieva, and Ionova (2011) researched the synthesis and structural characterization of 3-pyrrol-3′-yloxindoles with a carbamate function. Their work provides insights into the synthesis pathways and chemical properties of compounds with similar structures (Velikorodov et al., 2011).
5. AMPA Receptor Potentiation
Shaffer, Patel, Schwarz, Scialis, Wei, Hou, Xie, Karki, Bryce, Osgood, Hoffmann, Lazzaro, Chang, McGinnis, Lotarski, Liu, Obach, Weber, Chen, Zasadny, Seymour, Schmidt, Hajós, Hurst, Pandit, and O'Donnell (2015) identified a class of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptor potentiators, including N-{(3S,4S)-4-[4-(5-cyano-2-thienyl)phenoxy]tetrahydrofuran-3-yl}propane-2-sulfonamide. This research is significant for understanding the neurological applications of similar compounds (Shaffer et al., 2015).
Properties
IUPAC Name |
N-[2-(2-methylindol-1-yl)ethyl]-2-(oxolan-3-yloxy)pyridine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-15-12-16-4-2-3-5-19(16)24(15)10-9-23-21(25)17-6-8-22-20(13-17)27-18-7-11-26-14-18/h2-6,8,12-13,18H,7,9-11,14H2,1H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAKREMVCABBARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=NC=C3)OC4CCOC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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